molecular formula C17H27ClN4O5 B8682779 Bis[3-(formylamino)propyl](4-methoxy-3-nitrobenzyl)methylammonium chloride CAS No. 58795-54-3

Bis[3-(formylamino)propyl](4-methoxy-3-nitrobenzyl)methylammonium chloride

Cat. No. B8682779
CAS RN: 58795-54-3
M. Wt: 402.9 g/mol
InChI Key: HIFAZIVOMHDTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[3-(formylamino)propyl](4-methoxy-3-nitrobenzyl)methylammonium chloride is a useful research compound. Its molecular formula is C17H27ClN4O5 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis[3-(formylamino)propyl](4-methoxy-3-nitrobenzyl)methylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis[3-(formylamino)propyl](4-methoxy-3-nitrobenzyl)methylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58795-54-3

Product Name

Bis[3-(formylamino)propyl](4-methoxy-3-nitrobenzyl)methylammonium chloride

Molecular Formula

C17H27ClN4O5

Molecular Weight

402.9 g/mol

IUPAC Name

bis(3-formamidopropyl)-[(4-methoxy-3-nitrophenyl)methyl]-methylazanium;chloride

InChI

InChI=1S/C17H26N4O5.ClH/c1-21(9-3-7-18-13-22,10-4-8-19-14-23)12-15-5-6-17(26-2)16(11-15)20(24)25;/h5-6,11,13-14H,3-4,7-10,12H2,1-2H3,(H-,18,19,22,23);1H

InChI Key

HIFAZIVOMHDTBX-UHFFFAOYSA-N

Canonical SMILES

C[N+](CCCNC=O)(CCCNC=O)CC1=CC(=C(C=C1)OC)[N+](=O)[O-].[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 54.0 parts of N,N-bis(3-formamidopropyl)methylamine, 50.4 parts of 4-methoxy-3-nitrobenzyl chloride, and 78 parts of acetonitrile was stirred at reflux for seven and a half hours. An additional 78 parts of acetonitrile was added to the reaction mixture causing an oil to separate. Heating at reflux was continued for an additional two hours and the 140 parts of acetonitrile was distilled away and 200 parts of water was added. The remaining acetonitrile was removed by distillation and the cooled reaction mixture was filtered with the aid of diatomaceous earth to obtain an aqueous solution of N-methyl-N-(3-nitro-4-methoxybenzyl)-N,N-bis(3-formamidopropyl)ammonium chloride. The solution was used directly for reduction of the nitro group.
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